[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine hydrochloride
Description
Historical Context of Trifluoroethylamine Derivatives Research
Trifluoroethylamine derivatives have been studied since the mid-20th century, driven by their unique electronic properties and metabolic stability. Early work by Gilman and Jones established methods for synthesizing trifluoroacetamide precursors, which were later reduced to 2,2,2-trifluoroethylamine hydrochloride using lithium aluminum hydride (LiAlH₄) . This foundational approach enabled systematic exploration of trifluoroethylamine’s reactivity, particularly in peptide coupling and heterocyclic synthesis.
A key milestone emerged in 1984 with the characterization of 2,2,2-trifluoroethylamine’s physicochemical properties, including its gas-phase ion clustering behavior, which revealed strong hydrogen-bonding capabilities due to the electron-withdrawing trifluoromethyl group . These insights facilitated the design of derivatives with tailored solubility and bioavailability, setting the stage for chlorophenyl-substituted variants.
Table 1: Evolution of Trifluoroethylamine Derivative Synthesis
Significance of Chlorophenyl-Trifluoroethyl Structures in Chemical Science
The incorporation of 4-chlorophenyl and trifluoroethyl groups into amine frameworks confers distinct advantages:
- Electronic Modulation : The chlorine atom’s inductive effect enhances electrophilicity at the phenyl ring, while the trifluoromethyl group stabilizes adjacent charges through its strong -I effect.
- Metabolic Resistance : Fluorine atoms reduce oxidative metabolism, as evidenced by derivatives like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, which show prolonged fungicidal activity .
- Structural Rigidity : The planar chlorophenyl group restricts conformational flexibility, improving target binding specificity. This principle is exemplified in fedratinib’s JAK2 inhibition, where similar substituents optimize kinase interactions .
Table 2: Applications of Chlorophenyl-Trifluoroethyl Motifs
Research Evolution Leading to 1-(4-Chlorophenyl)-2,2,2-TrifluoroethylAmine Hydrochloride
The target compound’s development reflects iterative advances in three areas:
- Amine Protection Strategies : Early routes relied on SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect pyrrole nitrogens during coupling reactions . Modern approaches employ transient protecting groups compatible with trifluoroethylamine’s sensitivity to strong acids.
- Catalytic Coupling : Suzuki-Miyaura cross-coupling, optimized for trifluoroethyl-bearing intermediates in baricitinib synthesis , enabled efficient aryl-chloro bond formation in the chlorophenyl moiety.
- Salt Formation : Hydrochloride salt formation, critical for improving crystallinity and storage stability, was refined using gaseous HCl protocols initially developed for 2,2,2-trifluoroethylamine hydrochloride .
Recent methodologies emphasize atom economy, as seen in Xu et al.’s five-step baricitinib synthesis (49% yield) , which inspired analogous shortcuts for the target compound. Furthermore, computational modeling now guides substituent placement to balance lipophilicity and target engagement, leveraging historical data from ion clustering studies .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6;/h2-5,8,14H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHFKCSWXUUKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride, with the CAS Number 1394040-17-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its trifluoroethyl group and chlorophenyl moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C9H10ClF3N
- Molecular Weight : 260.08 g/mol
- Purity : Typically >95%
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride has been investigated in several contexts, including neuropharmacology and anti-inflammatory responses.
Neuropharmacological Effects
Research indicates that compounds with similar structural features can affect neurotransmitter systems. The potential neuropharmacological effects of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride may include:
- Modulation of GABAergic Activity : Similar compounds have shown to influence GABA levels in the brain, potentially affecting seizure thresholds and anxiety responses.
- Dopaminergic Activity : The presence of a chlorophenyl group suggests potential interactions with dopamine receptors, which could have implications for mood regulation and psychotropic effects.
Anti-inflammatory Properties
Studies on related aminomethyl derivatives have demonstrated anti-inflammatory effects. The structure-activity relationship (SAR) suggests that modifications to the amine group can enhance anti-inflammatory activity.
Study 1: Neurochemical Modulation
A study examined the effects of a related compound on pentilenetetrazole (PTZ)-induced seizures in mice. Results indicated significant alterations in neurotransmitter levels (GABA and glutamate), suggesting that similar compounds may modulate seizure activity through neurochemical pathways .
Study 2: Anti-inflammatory Activity
Research on aminomethyl derivatives indicated that modifications to the molecular structure could lead to enhanced anti-inflammatory properties. Compounds in this class demonstrated effectiveness in reducing inflammation markers in vitro, suggesting potential therapeutic applications for conditions such as arthritis or other inflammatory diseases .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride | Potential neuroactive properties | This study |
| Related aminomethyl derivatives | Anti-inflammatory effects | |
| PTZ-induced seizure model | Modulation of GABA levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural features and physicochemical properties of the target compound with analogues from the evidence:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride | C₁₀H₁₁ClF₃N·HCl | 1394040-17-5 | 4-ClPh, CF₃, MeNH₂⁺Cl⁻ | ~280.6 (calculated) |
| 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | C₈H₉ClF₃NO | 2703756-58-3 | 4-OHPh, CF₃, NH₂⁺Cl⁻ | 251.6 |
| {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride | C₁₅H₁₄Cl₃NO·HCl | Not provided | 3,4-Cl₂PhO, MeNH₂⁺Cl⁻ | ~370.1 (calculated) |
| 1-(4-Chlorophenyl)ethan-1-amine hydrochloride | C₈H₉ClN·HCl | 538896-10-9 | 4-ClPh, NH₂⁺Cl⁻ | 192.1 |
| (2-Nitrophenyl)methylamine hydrochloride | C₁₀H₁₀F₃N₂O₂·HCl | 1040693-20-6 | 2-NO₂Ph, CF₃, NH₂⁺Cl⁻ | ~296.7 (calculated) |
Key Observations :
- Electron-Withdrawing Groups: The trifluoroethyl (CF₃) group in the target compound and (2-nitrophenyl)methylamine hydrochloride enhances stability and lipophilicity compared to non-fluorinated analogues like 1-(4-chlorophenyl)ethan-1-amine hydrochloride .
- Amine Substitution: The tertiary amine (methyl-substituted) in the target compound may reduce metabolic degradation compared to primary amines (e.g., 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride) .
Physicochemical and Functional Differences
- Solubility: The hydrochloride salt form improves aqueous solubility across all compounds. However, the phenolic hydroxyl group in 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride may enhance polarity compared to the target compound’s purely hydrophobic 4-chlorophenyl group .
- Basicity : The trifluoroethyl group’s electron-withdrawing nature reduces the amine’s basicity, as seen in the target compound and its nitro analogue. In contrast, 1-(4-chlorophenyl)ethan-1-amine hydrochloride, lacking CF₃, likely has a higher pKa .
- Thermal Stability : Compounds with CF₃ groups (e.g., target compound) exhibit higher thermal stability due to strong C-F bonds, a property critical for agrochemical formulations .
Q & A
What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
A plausible synthetic route involves reductive amination of 1-(4-chlorophenyl)-2,2,2-trifluoroethyl ketone with methylamine, using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in a methanol/THF solvent system. The hydrochloride salt is formed by treating the free base with hydrochloric acid in diethyl ether .
Optimization Strategies:
- Temperature Control: Maintain 0–5°C during the reaction to minimize side reactions (e.g., over-reduction).
- Catalyst Screening: Test alternative catalysts like Pd/C under hydrogenation conditions for improved yields.
- Purification: Use recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂/MeOH) to enhance purity .
What analytical techniques are recommended for characterizing the structural identity and purity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, trifluoroethyl groups) and amine proton integration.
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (chlorine, fluorine).
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Tip: Pair X-ray crystallography with DFT calculations to resolve stereochemical ambiguities .
How can researchers design receptor-binding assays to evaluate this compound’s interaction with neurological targets?
Advanced Research Question
Methodological Answer:
- Radioligand Displacement Assays: Use ³H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) in membrane preparations from transfected HEK293 cells. Measure IC₅₀ values via scintillation counting .
- Computational Docking: Perform molecular docking (AutoDock Vina) against homology models of target receptors (e.g., 5-HT₂A) to predict binding modes and key residues (e.g., Trp336, Asp155) .
How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Advanced Research Question
Methodological Answer:
- Standardized Protocols: Replicate assays under identical conditions (pH, temperature, cell line).
- Enantiomer Separation: Use chiral HPLC to isolate enantiomers, as trifluoroethyl groups may induce stereoselective effects .
- Orthogonal Assays: Validate activity via functional assays (e.g., cAMP accumulation) alongside binding studies .
What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?
Advanced Research Question
Methodological Answer:
- Substituent Variation: Replace 4-chlorophenyl with 4-fluoro or 4-CF₃ groups to modulate lipophilicity (logP) and binding affinity.
- Amine Modifications: Test ethylamine or cyclopropylamine derivatives to assess steric effects .
Data-Driven Approach: - Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
What strategies ensure compound stability during storage and experimental use?
Basic Research Question
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected vials with desiccant to prevent hydrolysis of the amine hydrochloride.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
How can metabolic interactions (e.g., CYP450 inhibition) be systematically evaluated?
Advanced Research Question
Methodological Answer:
- Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., N-demethylation products).
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) in a high-throughput fluorescence plate reader .
What computational approaches aid in elucidating reaction mechanisms or biological interactions?
Advanced Research Question
Methodological Answer:
- DFT Calculations: Model the reductive amination transition state (B3LYP/6-31G*) to identify rate-limiting steps.
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to study dynamic binding interactions over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
